molecular formula C8H14N2O B14247081 4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-ol CAS No. 400602-37-1

4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-ol

Cat. No.: B14247081
CAS No.: 400602-37-1
M. Wt: 154.21 g/mol
InChI Key: BBBAKBLLFDWRAS-UHFFFAOYSA-N
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Description

4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-ol is an organic compound characterized by its unique structure, which includes a diaziridine ring and an alkyne group

Preparation Methods

The synthesis of 4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-ol typically involves multiple steps. One common method includes the reaction of a suitable alkyne precursor with a diaziridine derivative under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Comparison with Similar Compounds

4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-ol can be compared with other similar compounds, such as:

    4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-one: This compound has a similar structure but differs in the functional group attached to the alkyne.

    4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-amine: Another similar compound with an amine group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

400602-37-1

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4-(1,2-dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C8H14N2O/c1-8(2,11)6-5-7-9(3)10(7)4/h7,11H,1-4H3

InChI Key

BBBAKBLLFDWRAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1N(N1C)C)O

Origin of Product

United States

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